[(anthracen-9-yl)methyl](2-methylpropyl)amine
Description
(Anthracen-9-yl)methylamine is a tertiary amine comprising an anthracene backbone substituted at the 9-position with a methyl group linked to a 2-methylpropyl (isobutyl) amine moiety.
Properties
IUPAC Name |
N-(anthracen-9-ylmethyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-14(2)12-20-13-19-17-9-5-3-7-15(17)11-16-8-4-6-10-18(16)19/h3-11,14,20H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXKTKVFKWYTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (anthracen-9-yl)methylamine typically involves the reaction of anthracene derivatives with appropriate amine precursors. One common method is the hydrogenation of 9-anthracenecarboxaldehyde to produce 9-anthracenemethanol, which is then reacted with 2-methylpropylamine under suitable conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for (anthracen-9-yl)methylamine may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-yl)methylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the anthracene moiety and the amine group.
Common Reagents and Conditions
Oxidation: Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (anthracen-9-yl)methylamine may yield anthracene-9-carboxylic acid derivatives, while reduction may produce various anthracene-based amines .
Scientific Research Applications
(Anthracen-9-yl)methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (anthracen-9-yl)methylamine involves its interaction with specific molecular targets and pathways. The anthracene moiety allows the compound to act as a fluorescent probe, detecting the presence of metal ions such as zinc and copper . The amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(Anthracen-9-yl)methylamine
This compound replaces the 2-methylpropyl group with a linear propyl chain. Key differences include:
- Lipophilicity: The 2-methylpropyl group increases logP (octanol-water partition coefficient), favoring solubility in nonpolar solvents .
- Synthetic Routes : Both compounds may be synthesized via nucleophilic substitution of anthracen-9-ylmethyl halides with respective amines. However, the branched amine may require longer reaction times due to steric constraints .
N-(Anthracen-9-ylmethyl)adamantan-1-amine
This derivative substitutes the 2-methylpropyl group with a rigid adamantane moiety:
- Applications : Adamantane’s hydrophobicity and rigidity make this compound a candidate for drug delivery systems or supramolecular assemblies, contrasting with the more flexible 2-methylpropyl analog .
Methyl(2-methylpropyl)amine
The parent amine (without the anthracene moiety) serves as a simpler analog:
- Reactivity : Lacks aromatic conjugation, making it more nucleophilic but less UV-active.
- Hazard Profile : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), requiring stringent handling protocols. The anthracene derivative likely shares similar toxicity risks but with additional hazards due to aromaticity (e.g., phototoxicity) .
Physicochemical Properties
| Property | (Anthracen-9-yl)methylamine | (Anthracen-9-yl)methylamine | Diisobutylamine (Analog) |
|---|---|---|---|
| Molecular Weight | ~285.4 g/mol (estimated) | ~257.3 g/mol (estimated) | 129.25 g/mol |
| Lipophilicity (logP) | ~4.5 (predicted) | ~3.8 (predicted) | 2.1 |
| Melting Point | Not reported | Not reported | -60°C |
| Water Solubility | Low (anthracene hydrophobicity) | Low | Slightly soluble |
| Flash Point | >150°C (estimated) | >150°C (estimated) | 29°C |
Biological Activity
(Anthracen-9-yl)methylamine, also known as N-(9-anthrylmethyl)-N-isobutylamine, is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and biological activities. This article reviews its biological activity, mechanisms of action, and potential applications based on current research findings.
The compound is characterized by an anthracene moiety linked to a branched alkyl amine. This structure facilitates interactions with biological molecules, making it a valuable tool in various biochemical applications.
Target Interactions
The primary target of (anthracen-9-yl)methylamine is Zinc Finger Protein 207 (ZNF207) . The compound exhibits signal-switching properties in aqueous solutions, particularly upon complexation with metal ions like Cu(II), which can influence its biological effects.
Cellular Effects
Research indicates that this compound affects both B and T lymphocytes, potentially interrupting immune cascades relevant to conditions such as multiple sclerosis. Additionally, it has been observed to hinder tumorigenesis and promote apoptosis in vitro, indicating its potential as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of (anthracen-9-yl)methylamine suggests efficient cellular uptake through polyamine transporters (PAT). Studies have shown that certain derivatives exhibit increased cytotoxicity in cancer cell lines, particularly those with active PAT .
Biological Activity Overview
The biological activity of (anthracen-9-yl)methylamine can be summarized as follows:
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the effects of various N-(9-anthracenylmethyl)triamines on murine leukemia (L1210) cells. It was found that these compounds exhibited enhanced potency in DFMO-treated cells, with specific triamine systems showing up to 150-fold higher cytotoxicity compared to controls .
- Mechanistic Insights : Initial microscopy studies revealed that treatment with N-(9-anthracenylmethyl)homospermidine led to rapid vesicular structure formation within melanoma cells, suggesting a mechanism involving cellular stress responses leading to apoptosis .
Q & A
Q. What are the optimal synthetic routes for (anthracen-9-yl)methylamine, and how can purity be maximized?
The compound is typically synthesized via reductive amination using anthracene-9-carbaldehyde and isopropylamine. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol/methanol under reflux are common reducing agents. For purity >95%, column chromatography or recrystallization in polar aprotic solvents (e.g., acetone/hexane mixtures) is recommended . Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency .
Q. How does the hydrochloride salt form influence solubility and experimental design?
The hydrochloride salt (CAS 1240576-94-6) increases water solubility (up to 10 mg/mL in polar solvents), enabling aqueous-phase reactions. However, freebase forms are preferred for non-polar applications (e.g., organic photovoltaics). Stability tests show degradation <5% at 25°C/60% RH over 6 months, but light exposure accelerates decomposition—store in amber vials under inert gas .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : Distinct aromatic proton signals (δ 7.5–8.5 ppm for anthracene) and methyl groups (δ 1.0–1.5 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >99% purity.
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 285.8 (freebase) or 322.3 (hydrochloride) .
Advanced Research Questions
Q. What structural modifications enhance DNA interaction for photodynamic therapy applications?
The anthracene core intercalates with DNA, while the 2-methylpropylamine group improves membrane permeability. SAR studies show replacing 2-methylpropyl with pyridinylmethyl groups (e.g., in analog APPE) increases photocleavage efficiency by 40% under UV light (365 nm) . Computational docking (DFT) predicts binding affinity ΔG = -8.2 kcal/mol to B-DNA .
Q. How do contradictory data on cytotoxicity across studies arise, and how can they be resolved?
Discrepancies in IC₅₀ values (e.g., 12 µM vs. 35 µM in MCF-7 cells) stem from:
- Assay conditions : Serum-free media reduce false positives by 20%.
- Light exposure : Photoactivation (e.g., 5 J/cm² UV-A) amplifies cytotoxicity via ROS generation . Standardize protocols using ISO 10993-5 for in vitro testing.
Q. What strategies mitigate anthracene ring oxidation during long-term material science applications?
Oxidation at C-9/C-10 positions reduces photoluminescence quantum yield (PLQY) by 30%. Stabilization methods include:
- Encapsulation : PMMA matrices reduce O₂ diffusion, maintaining PLQY >85% after 500 hrs.
- Electron-withdrawing substituents : Nitro or cyano groups at C-2 lower HOMO levels, slowing oxidation .
Methodological Guidance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
